

# Application Notes and Protocols for CCT365623 Hydrochloride In Vivo Administration

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Compound of Interest		
Compound Name:	CCT365623 hydrochloride	
Cat. No.:	B606557	Get Quote

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## Introduction

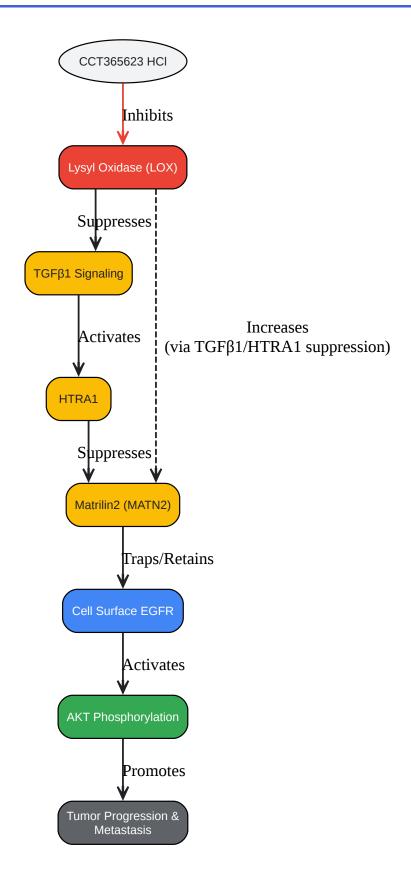
**CCT365623 hydrochloride** is an orally active small molecule inhibitor of Lysyl Oxidase (LOX), a critical enzyme in the remodeling of the extracellular matrix.[1][2][3] Overexpression of LOX is associated with poor outcomes in several cancers, including breast cancer, where it plays a role in both primary tumor growth and metastasis.[4][5] CCT365623 has demonstrated antitumor and anti-metastatic efficacy in preclinical models, making it a valuable tool for cancer research.[1][4] These application notes provide a summary of its in vivo administration, efficacy, and relevant protocols for researchers.

## **Mechanism of Action**

CCT365623 inhibits LOX, which in turn affects the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] LOX promotes the expression of Matrilin2 (MATN2), a protein that traps EGFR at the cell surface, enhancing its activation by EGF.[1][6] By inhibiting LOX, CCT365623 reduces the cell surface retention of EGFR, leading to the suppression of downstream signaling pathways such as AKT phosphorylation, thereby inhibiting tumor progression.[1][2][7]

Below is a diagram illustrating the signaling pathway affected by CCT365623.





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CCT365623 Mechanism of Action



## **Pharmacokinetic Profile**

**CCT365623 hydrochloride** exhibits good oral bioavailability and is well-tolerated in preclinical models.[1][7] The key pharmacokinetic parameters in mice are summarized below.

Parameter	Value	Species	Reference
Oral Bioavailability (F%)	45%	Mouse	[1][7]
Oral Half-life (T1/2)	0.6 hours	Mouse	[1][7]
IC50 (LOX)	0.89 μΜ	-	[1][2][3]

# In Vivo Efficacy Data

Administration of **CCT365623 hydrochloride** has been shown to significantly delay the growth of primary tumors and suppress the metastatic burden in a spontaneous breast cancer mouse model.[1]

**Primary Tumor Growth in MMTV-PyMT Mice** 

Treatment Group	N	Mean Tumor Volume (mm³) at Day 21 (approx.)	Standard Deviation	P-value
Vehicle	6	~1200	-	<0.01
CCT365623 HCI (70 mg/kg)	6	~600	-	<0.01
Data are estimated from graphical representations in Tang et al., Nature Communications, 2017.[1]				



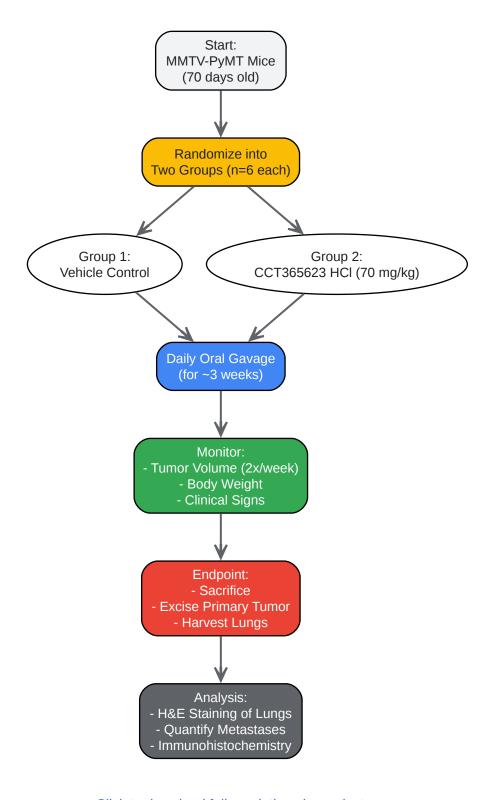
Luna	<u>Metastasis</u>	<u>in</u>	<u>MMT</u>	<u>V-P</u> \	<u>/MT</u>	<u>Mice</u>
9						

Treatment Group	N	Mean Number of Lung Metastases	Range	P-value
Vehicle	6	~25	-	<0.05
CCT365623 HCI (70 mg/kg)	6	~10	-	<0.05
Data are estimated from graphical representations in Tang et al., Nature Communications, 2017.[1]				

# Experimental Protocols Protocol 1: In Vivo Efficacy Study

This protocol describes the administration of **CCT365623 hydrochloride** to a spontaneous mouse model of breast cancer to evaluate its effect on primary tumor growth and metastasis.





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In Vivo Efficacy Study Workflow

Materials:



## CCT365623 hydrochloride

- Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water)
- MMTV-PyMT transgenic mice (female, ~70 days old)
- Oral gavage needles
- Calipers for tumor measurement
- Standard animal housing and care facilities

#### Procedure:

- Animal Model: Utilize female MMTV-PyMT mice, which spontaneously develop mammary tumors that metastasize to the lungs.[1] Begin treatment at approximately 70 days of age when tumors are palpable.
- Drug Preparation: Prepare a suspension of CCT365623 hydrochloride in the chosen vehicle at a concentration suitable for delivering 70 mg/kg in a volume of approximately 100-200 μL per mouse.
- Dosing:
  - Randomly assign mice to a vehicle control group or a treatment group (n=6 per group).
  - Administer 70 mg/kg of CCT365623 hydrochloride or an equivalent volume of vehicle via oral gavage once daily.[1]
  - Continue dosing for approximately 3 weeks.[1]

## Monitoring:

- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of each animal twice weekly as an indicator of general health and toxicity.



- Perform daily clinical observations for any signs of distress or adverse effects.
- Endpoint and Tissue Collection:
  - At the end of the treatment period, euthanize the mice.
  - Excise the primary tumors for further analysis (e.g., immunohistochemistry for MATN2 and EGFR).[1]
  - Harvest the lungs and fix them in 10% neutral buffered formalin.
- Metastasis Analysis:
  - Process the fixed lungs for histology.
  - Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
  - Count the number of metastatic foci on the lung surface under a dissecting microscope or from stained sections.

# **Protocol 2: Pharmacokinetic Study**

This protocol outlines a basic procedure for determining the pharmacokinetic properties of **CCT365623 hydrochloride** in mice.

#### Materials:

- CCT365623 hydrochloride
- Vehicle for oral administration
- CD-1 or similar mouse strain
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
- LC-MS/MS or other suitable analytical equipment

#### Procedure:



- Dosing: Administer a single dose of CCT365623 hydrochloride (e.g., 70 mg/kg) to a cohort of mice via oral gavage.
- Blood Sampling:
  - Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points postadministration. Suggested time points based on a short half-life could include: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours.
  - Collect blood into EDTA-coated tubes and process to plasma by centrifugation.
- Sample Analysis:
  - Extract CCT365623 from plasma samples.
  - Quantify the concentration of CCT365623 in each sample using a validated analytical method such as LC-MS/MS.
- Data Analysis:
  - Plot plasma concentration versus time.
  - Use pharmacokinetic software to calculate key parameters such as T1/2, Cmax, Tmax, and AUC (Area Under the Curve).
  - To determine oral bioavailability (F%), a separate cohort must be administered the compound intravenously, and the resulting AUC compared to the oral AUC.

## **Protocol 3: Safety and Tolerability Assessment**

This protocol describes the monitoring for potential adverse effects during in vivo administration of **CCT365623 hydrochloride**. Studies have reported that the compound is extremely well-tolerated.[1][7]

### Procedure:

 Body Weight: Monitor and record the body weight of each animal at least twice per week throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.



- Clinical Observations: Conduct daily visual inspections of the animals. Record any observations of abnormal behavior, posture, grooming, or signs of pain or distress.
- Gross Necropsy: At the study endpoint, perform a gross examination of major organs (liver, spleen, kidneys, heart, lungs) for any visible abnormalities.
- hERG Channel Inhibition Assay (In Vitro): As part of a comprehensive safety assessment, it
  is noted that CCT365623 does not inhibit the cardiac potassium channel hERG, which is a
  common cause of drug-induced cardiotoxicity.[7]

Disclaimer: The experimental protocols provided are based on published research and standard laboratory practices. Researchers should adapt these protocols as necessary for their specific experimental design and institutional guidelines.

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